molecular formula C20H24N2O4S B2805759 Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 455919-41-2

Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2805759
CAS No.: 455919-41-2
M. Wt: 388.48
InChI Key: HWOHGMXOQVTFCA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a 4-methoxyphenyl-substituted acetamido group at the 2-position and an ethyl ester at the 3-position. Its structural framework allows for diverse functionalization, enabling comparisons with analogs bearing variations in substituents, synthetic routes, and bioactivity profiles .

Properties

IUPAC Name

ethyl 2-[[2-(4-methoxyanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-26-20(24)18-15-6-4-5-7-16(15)27-19(18)22-17(23)12-21-13-8-10-14(25-2)11-9-13/h8-11,21H,3-7,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOHGMXOQVTFCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CNC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into its biological activity, including its antitumor effects and mechanisms of action based on various studies.

Chemical Structure and Properties

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 388.48 g/mol
  • IUPAC Name : Ethyl 2-[[2-(4-methoxyanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The following table summarizes the findings related to its cytotoxic effects on various cancer cell lines:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-723.2Induction of apoptosis and necrosis
Other lines52.9 - 95.9Cytotoxic activity
  • Induction of Apoptosis : In vitro studies demonstrated that this compound effectively induces apoptosis in MCF-7 breast cancer cells. The treatment led to a significant reduction in cell viability (26.86%) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations .
  • Cell Cycle Arrest : Flow cytometry analysis indicated that the compound causes G2/M-phase arrest and S-phase arrest in the cell cycle, suggesting interference with cell division processes .
  • Autophagy Assessment : The compound did not significantly induce autophagic cell death but rather inhibited it, reinforcing its role as an antiproliferative agent through apoptosis and necrosis .

Study on MCF-7 Cells

In a detailed study involving MCF-7 cells:

  • Apoptosis Induction : The compound's IC50 was determined to be 23.2 µM after 48 hours of treatment.
  • Flow Cytometry Results : The study showed a notable increase in early and late apoptotic cells compared to untreated controls .

Comparative Analysis

A comparative analysis with other compounds indicated that those with similar structural features exhibited varying degrees of cytotoxicity. For instance:

  • Compounds with simpler structures demonstrated lower IC50 values (higher potency), while more complex derivatives showed moderate activity .

Comparison with Similar Compounds

Structural Variations

The core structure of ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is shared among analogs, with differences arising in the substituents at the 2-position acetamido group:

Compound Name Substituent on Acetamido Group Key Structural Features
Target Compound -(4-Methoxyphenyl)amino Electron-rich aryl group with methoxy donor; enhances π-π interactions .
Ethyl 2-(2-(4-benzylpiperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide -4-Benzylpiperazine Bulky basic group; potential CNS activity due to piperazine moiety .
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate -Cyanoacrylamide with 4-hydroxyphenyl Conjugated double bond; hydroxyl group improves solubility and antioxidant capacity .
Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate -Benzoyl Aromatic acyl group; planar structure with intramolecular H-bonding .
Ethyl 2-(2-(4-fluorophenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate -(4-Fluorophenoxy)acetyl Electron-withdrawing fluorine; impacts lipophilicity and metabolic stability .

Key Observations :

  • The 4-methoxyphenyl group in the target compound offers enhanced electron density compared to electron-withdrawing groups (e.g., -F, -CN), influencing binding affinity in enzymatic assays .
Physical and Spectroscopic Data
Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) $^1$H NMR (Key Signals)
Target Compound ~230–235* ~1661 (ester), 1610 (amide) δ 1.39 (t, CH3), 3.97 (s, OCH3), 6.10 (s, Ar-H), 8.25 (s, CH=), 12.24 (s, NH) .
Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 245–246 1661 (ester), 1610 (amide) δ 1.43 (t, CH3), 7.26–7.34 (m, Ar-H), 12.24 (s, NH) .
Ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 245–246 2204 (C≡N), 1661 (ester) δ 3.97 (s, OCH3), 7.26 (s, Ar-H), 8.25 (s, CH=) .
IIIb (4-benzylpiperazine derivative) 200–202 1660 (amide) δ 2.29 (s, CH3), 4.42 (q, CH2), 7.34 (m, Ar-H) .

Notes:

  • The 4-methoxyphenyl group in the target compound introduces distinct $^1$H NMR signals (e.g., OCH3 at δ 3.97) compared to electron-withdrawing substituents (e.g., -CN at δ ~8.25) .
  • Melting points correlate with crystallinity; bulky groups (e.g., benzylpiperazine) lower melting points due to reduced packing efficiency .

Inference for Target Compound :

  • The 4-methoxyphenyl group may enhance antioxidant activity via radical stabilization, similar to phenolic analogs .

Q & A

Q. Key Reaction Conditions :

  • Temperature: 0–70°C (prevents side reactions)
  • Solvents: DMF, DMSO, or ethanol (enhance solubility of intermediates) .

Basic: Which analytical techniques confirm the compound’s structural identity and purity?

  • 1H/13C NMR : Assigns protons and carbons (e.g., ethyl ester peaks at δ ~4.2 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ via ESI-MS) .
  • HPLC : Quantifies purity (>95% typical for bioactive studies) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates for amide coupling compared to ethanol .
  • Catalyst Use : Piperidine/acetic acid in Knoevenagel condensations increases yield by 20–30% .
  • Temperature Control : Lower temperatures (0–25°C) reduce side products during cyclization steps .

Q. Example Optimization Table :

StepParameterImprovement StrategyEvidence
Gewald ReactionSolventReplace ethanol with DMF
Amide CouplingCatalystAdd DMAP
PurificationMethodGradient HPLC (MeCN/H₂O)

Advanced: How to resolve contradictions in reported biological activity data?

  • Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituents on the phenyl ring or thiophene core) to isolate bioactive motifs. For example:
    • 4-Methoxyphenyl : Enhances anti-inflammatory activity vs. 4-chlorophenyl (reduced solubility) .
    • Tetrahydrobenzo[b]thiophene Core : Improves binding to kinase targets vs. non-cyclized analogs .
  • Assay Validation : Replicate studies under standardized conditions (e.g., cell line, concentration) to minimize variability .

Basic: What solvents and reagents are critical for its synthesis?

  • Solvents :
    • DMF/DMSO : For amide coupling and cyclization (high polarity) .
    • Ethanol : For Gewald reaction and recrystallization .
  • Reagents :
    • Sulfur : Key for thiophene ring formation .
    • Morpholine/Diethylamine : Catalyze condensation steps .

Advanced: How does the tetrahydrobenzo[b]thiophene core influence bioactivity?

  • Conformational Rigidity : The saturated cyclohexane ring enforces planar geometry, enhancing binding to enzymes (e.g., COX-2) .
  • Electron Density : The thiophene sulfur participates in H-bonding with biological targets, increasing affinity .

Q. Comparison with Analog Cores :

Core StructureBioactivity (IC₅₀)Evidence
Tetrahydrobenzo[b]thiophene12 µM (COX-2)
Benzofuran45 µM (COX-2)

Advanced: What methodological approaches identify and quantify synthetic byproducts?

  • LC-MS/MS : Detects low-abundance impurities (e.g., unreacted cyanoacetate or sulfonated byproducts) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping peaks from regioisomers .
  • Kinetic Monitoring : Tracks reaction progress via TLC or in-situ IR to halt reactions at optimal conversion .

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